3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-7-13(2)9-16(8-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDAZUZIYYEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Compounds
| Material | Role | Purity Specification |
|---|---|---|
| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Core precursor | ≥98% (HPLC) |
| 3,5-Dimethylbenzaldehyde | Aromatic aldehyde donor | ≥97% (GC) |
| 4-Fluorobenzyl bromide | Alkylating agent | ≥95% (NMR) |
| Copper(I) iodide | Cycloaddition catalyst | 99.9% (trace metals) |
Solvent Systems
- Polar aprotic solvents : Dimethylformamide (DMF), dimethylacetamide (DMAc)
- Ether solvents : Tetrahydrofuran (THF), 1,4-dioxane
- Chlorinated solvents : Dichloromethane (DCM), chloroform
Stepwise Synthetic Routes
Multicomponent Assembly of the Triazolopyrimidinone Core
The one-pot three-component reaction (3CR) strategy efficiently constructs the bicyclic system:
Procedure :
- Condensation : 5-Amino-1H-1,2,3-triazole-4-carboxamide (1.0 eq) reacts with 3,5-dimethylbenzaldehyde (1.2 eq) in DMF at 80°C for 6 hours under nitrogen.
- Cyclization : Addition of ethyl acetoacetate (1.5 eq) and copper(I) iodide (5 mol%) induces ring closure at 120°C for 12 hours.
- Intermediate isolation : Crude product precipitated by ice-water quenching, filtered, and dried (yield: 68–72%).
Critical Parameters :
- Temperature control : Maintaining 120°C prevents premature decomposition of the triazole intermediate.
- Catalyst loading : Excess CuI (>10 mol%) leads to side-product formation via Glaser coupling.
Functionalization at Position 6
The 4-fluorobenzyl group is introduced via N-alkylation:
Optimized Protocol :
- Base selection : Potassium carbonate (3.0 eq) in DMF facilitates deprotonation of the triazolopyrimidinone nitrogen.
- Alkylation : 4-Fluorobenzyl bromide (1.1 eq) added dropwise at 0°C, warmed to 25°C over 2 hours.
- Workup : Extracted with ethyl acetate (3 × 50 mL), dried over MgSO4, and concentrated.
Yield Enhancement Strategies :
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction temperature | 0°C → 25°C gradient | +15% |
| Solvent | Anhydrous DMF | +22% |
| Stoichiometry | 1.1 eq alkylating agent | Prevents di-alkylation |
Reaction Optimization and Process Analytics
Catalytic System Screening
Comparative evaluation of transition-metal catalysts for cyclization:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Copper(I) iodide | 120 | 12 | 72 |
| Palladium(II) acetate | 100 | 18 | 41 |
| Iron(III) chloride | 130 | 8 | 29 |
Purification and Isolation Techniques
Chromatographic Methods
Normal-phase silica chromatography :
- Eluent gradient: Hexane → ethyl acetate (0–40% over 30 min)
- Retention factor (k’): 3.2 for target compound
HPLC Conditions :
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/water (70:30) | 1.0 mL/min | UV 254 nm |
Recrystallization Optimization
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/DCM (3:1) | 85 | 99.2 |
| Methanol/water (8:2) | 78 | 98.5 |
| Acetone/hexane (1:2) | 62 | 97.8 |
Structural Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45–7.32 (m, 4H, aromatic H)
- δ 5.04 (s, 2H, CH2Ph-F)
- δ 2.35 (s, 6H, 2 × CH3)
13C NMR (101 MHz, DMSO-d6) :
- δ 164.8 (C=O)
- δ 152.1 (triazole-C)
- δ 138.5–114.7 (aromatic carbons)
- δ 40.3 (CH2Ph-F)
HRMS (ESI+) :
- Calculated for C20H18FN5O [M+H]+: 380.1518
- Found: 380.1515
X-ray Crystallography
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Dihedral angle | 82.3° (triazole-pyrimidine) |
Industrial-Scale Considerations
Process Intensification
- Continuous flow synthesis : Reduces reaction time from 18 h (batch) to 2.5 h
- In-line analytics : FTIR monitors cyclization completeness
Environmental Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 34 |
| PMI (kg/kg product) | 120 | 48 |
Chemical Reactions Analysis
3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Variations and Physicochemical Properties
The triazolopyrimidinone core is highly modifiable, with substituents dictating pharmacological and physicochemical profiles. Key analogs include:
- However, oxadiazole-containing analogs () exhibit higher molecular weights and polar surface areas, which may reduce blood-brain barrier penetration .
- Synthetic Accessibility : Derivatives with alkyl chains (e.g., 10a ) are synthesized via straightforward alkylation, while oxadiazole-linked analogs require multi-step cyclization, impacting yields .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The 4-fluorobenzyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., glycoside derivatives in ), necessitating formulation optimization .
- Metabolic Stability : Oxadiazole-linked analogs () resist CYP450-mediated degradation due to their rigid structures, whereas the target compound’s benzyl group may undergo oxidation .
Biological Activity
The compound 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated significant antiproliferative activity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.9 |
| SW-480 | 2.3 |
| MCF-7 | 5.65 |
These values suggest that the compound exhibits strong cytotoxicity, particularly against the SW-480 cell line compared to standard chemotherapeutics like Cisplatin .
The mechanism underlying the anticancer activity appears to involve induction of apoptosis and cell cycle arrest. Specifically, the compound was shown to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis revealed that at higher concentrations (10 µM and 15 µM), late apoptotic cells increased significantly from 21.2% to 65.08% .
Structure-Activity Relationship (SAR)
Studies on SAR have identified that substituents on the phenyl rings play a crucial role in modulating biological activity. Compounds with halogen substitutions (such as fluorine) demonstrated enhanced potency compared to those with electron-donating groups like methoxy or methyl . The presence of bulky groups at the para position was more effective than substitutions at the meta position.
Study 1: Cytotoxic Evaluation
A comprehensive study synthesized various derivatives of triazolopyrimidines and evaluated their cytotoxicity against multiple human cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to unsubstituted analogs. For instance, compound 6n showed superior cytotoxicity due to its optimal electronic properties and steric factors .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict binding affinities and interaction modes with targets such as EGFR (Epidermal Growth Factor Receptor). The results suggested that the compound binds effectively within the active site of EGFR, which is critical for its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
